molecular formula C9H14O3 B11719013 Methyl 4-methyl-2-oxocyclohexane-1-carboxylate

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B11719013
M. Wt: 170.21 g/mol
InChI Key: HJVVHNOHVUFRKU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl group and an ester functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Synthetic Routes and Reaction Conditions:

    Method 1: One common method involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution to yield this compound.

    Method 2: Another approach involves the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods:

  • Industrially, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-methyl-2-oxocyclohexanecarboxylic acid.

    Reduction: 4-methyl-2-hydroxycyclohexanecarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in ester hydrolysis, the compound interacts with water molecules and enzymes to break the ester bond.

Comparison with Similar Compounds

    Methyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the methyl group at the 4-position.

    Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-oxocyclopentanecarboxylate: A smaller ring structure with similar functional groups.

Uniqueness:

  • The presence of the methyl group at the 4-position in methyl 4-methyl-2-oxocyclohexane-1-carboxylate provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3

InChI Key

HJVVHNOHVUFRKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C(=O)OC

Origin of Product

United States

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